![molecular formula C8H14ClNO2 B2827827 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride CAS No. 2172543-02-9](/img/structure/B2827827.png)
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 2287344-84-5 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 2-(1-methyl-1,2,3,6-tetrahydropyridin-2-yl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2.ClH/c1-9-5-3-2-4-7(9)6-8(10)11;/h2-3,7H,4-6H2,1H3,(H,10,11);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The salt data for this compound is Cl .Scientific Research Applications
- Parkinson’s Disease Research : The compound is structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known neurotoxin that induces Parkinson’s disease in animal models . Investigating its effects on dopaminergic pathways and oxidative stress could provide insights into neurodegeneration.
- GABA Receptor Modulation : It has been used as a γ-aminobutyric acid C (GABAc) blocker in retinal ganglion cells . Understanding its role in inhibitory neurotransmission may contribute to treatments for conditions involving GABAergic dysfunction.
- A series of substituted N-[(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl] benzamide/benzene sulfonamides were synthesized and evaluated for in vitro anti-inflammatory activity in murine BV-2 microglial cells . This suggests potential applications in inflammation-related disorders.
Neuropharmacology and Neurodegenerative Diseases
Anti-Inflammatory Activity
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like mptp and tpmpa have been shown to interact with dopaminergic neurons and gaba c receptors respectively .
Biochemical Pathways
Mptp, a similar compound, has been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Result of Action
Mptp, a similar compound, has been shown to cause dopaminergic neuronal damage in the striatum and substantia nigra .
properties
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-4-2-7(3-5-9)6-8(10)11;/h2H,3-6H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFIDXUHHUVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2172543-02-9 |
Source
|
Record name | 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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